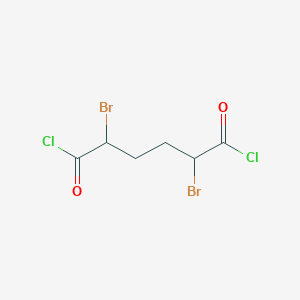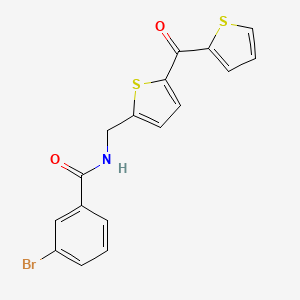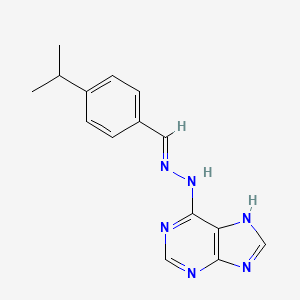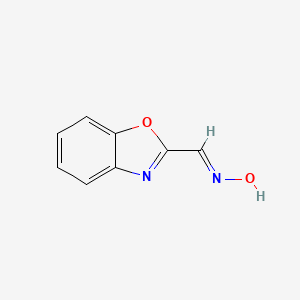
2,5-Dibromohexanedioyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromohexanedioyl dichloride is an organic compound with the molecular formula C6H6Br2Cl2O2. It is a derivative of adipic acid, where two bromine atoms and two chlorine atoms are substituted at the 2 and 5 positions of the hexanedioic acid chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,5-dibromohexanedioyl dichloride typically involves the bromination of adipic acid followed by chlorination. One common method involves the following steps :
Bromination: Adipic acid is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 5 positions.
Chlorination: The brominated adipic acid is then reacted with thionyl chloride to replace the hydroxyl groups with chlorine atoms, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromohexanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2,5-dibromohexanedioyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,5-dibromohexanedioic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: Reduced forms of the compound, such as 2,5-dibromohexanedioyl alcohols.
Hydrolysis Products: 2,5-dibromohexanedioic acid.
Applications De Recherche Scientifique
2,5-Dibromohexanedioyl dichloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-dibromohexanedioyl dichloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with various functional groups. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved. For example, in biological systems, it can modify proteins and nucleic acids by forming covalent bonds with amino or hydroxyl groups .
Comparaison Avec Des Composés Similaires
Adipoyl Chloride: A similar compound with two chlorine atoms but without bromine substitution.
2,5-Dibromohexanedioic Acid: The hydrolyzed form of 2,5-dibromohexanedioyl dichloride.
2,5-Dibromoadipoyl Chloride: Another derivative with similar reactivity but different substitution patterns.
Uniqueness: this compound is unique due to its dual bromine and chlorine substitutions, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2,5-dibromohexanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2Cl2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRTQXSYVCPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)Cl)Br)C(C(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)

![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)


![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide](/img/structure/B3004965.png)

![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)
![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)
![1-[4-[(2R)-2-Methylthiomorpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004971.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B3004976.png)
